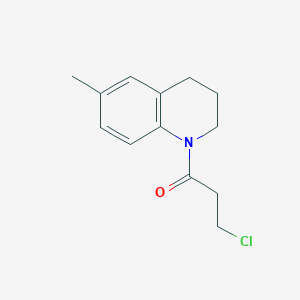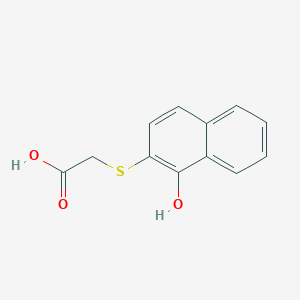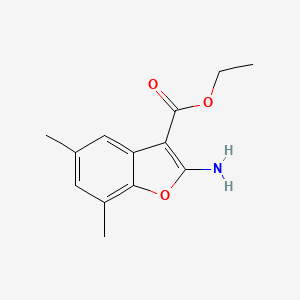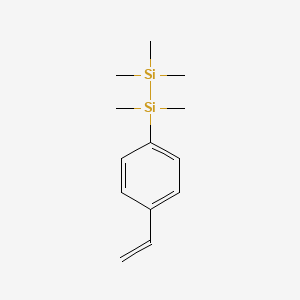![molecular formula C12H9ClN2O B11874423 [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-69-1](/img/structure/B11874423.png)
[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H8ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{7-Chloro-2-methylquinoline} + \text{Chloroacetonitrile} \xrightarrow{\text{Base, Reflux}} \text{2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
化学反応の分析
Types of Reactions
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
科学的研究の応用
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Quinazoline: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both a chloro and a nitrile group, which can influence its reactivity and biological activity. The combination of these functional groups in a quinoline framework makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88757-69-1 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
2-(7-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-3-9-4-5-10(13)12(11(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
InChIキー |
ZAZNQLMQBWIFMX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=C2OCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)




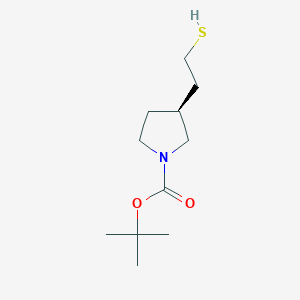
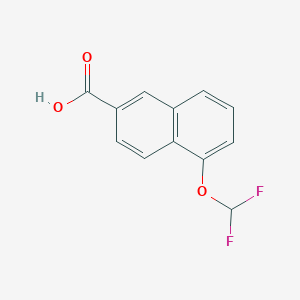
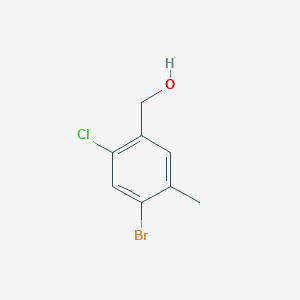
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
